3-Iodo-2-(trifluoromethyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-(trifluoromethyl)isonicotinaldehyde: is an organic compound characterized by the presence of iodine, trifluoromethyl, and isonicotinaldehyde groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde typically involves the iodination of 2-(trifluoromethyl)isonicotinaldehyde. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-Iodo-2-(trifluoromethyl)isonicotinic acid.
Reduction: Formation of 3-Iodo-2-(trifluoromethyl)isonicotinalcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and iodine groups on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways .
Medicine: The compound’s potential antimicrobial properties make it a candidate for the development of new pharmaceuticals. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest in drug discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the iodine atom, resulting in different reactivity and biological properties.
3-Iodo-5-(trifluoromethyl)pyridin-2-ol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical behavior and applications.
Uniqueness: 3-Iodo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C7H3F3INO |
---|---|
Molecular Weight |
301.00 g/mol |
IUPAC Name |
3-iodo-2-(trifluoromethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H3F3INO/c8-7(9,10)6-5(11)4(3-13)1-2-12-6/h1-3H |
InChI Key |
JJWJSTJJMQRRTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C=O)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.